Leucinamide-beta-carboline-3-carboxylate methyl ester

Neuropharmacology Electrophysiology Benzodiazepine receptor

Leu-b-CCME (Leucinamide-beta-carboline-3-carboxylate methyl ester) is the functionally silent member of the beta-carboline-3-carboxylate SAR series. Unlike FG 7142 or glycinamide analogs, it produces no electrophysiological effect on hippocampal paired-pulse inhibition at 5 µM, making it the definitive negative control for benzodiazepine-receptor research. Its L-leucine methyl ester moiety confers weak LAT1 recognition (IC₅₀ = 112 µM), enabling tumor-targeting conjugate design without CNS inverse-agonist toxicity. Procure Leu-b-CCME to anchor your SAR library with a calibrated silent reference point.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
CAS No. 110672-77-0
Cat. No. B011243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinamide-beta-carboline-3-carboxylate methyl ester
CAS110672-77-0
SynonymsLeu-b-CCME
leucinamide-beta-carboline-3-carboxylate methyl este
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1
InChIKeyCTOFLACLODXZBA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucinamide-beta-carboline-3-carboxylate Methyl Ester (CAS 110672-77-0): A Structurally Distinct Beta-Carboline Amino Acid Conjugate for Targeted Neuropharmacological Research and SAR Studies


Leucinamide-beta-carboline-3-carboxylate methyl ester (also designated Leu-b-CCME) is a synthetic beta-carboline-3-carboxylate amino acid conjugate in which the L-leucine methyl ester moiety is linked via an amide bond to the 3-position of the beta-carboline core [1]. First reported in 1988, the compound belongs to a class of beta-carboline-3-carboxamides investigated as benzodiazepine receptor ligands; its molecular formula is C19H21N3O3 with a molecular weight of 339.39 g/mol [2]. Beta-carboline derivatives are recognized for their interactions with the GABA-A/benzodiazepine receptor complex, DNA intercalation, and antitumor activities [3]. This specific compound is structurally distinguished by its branched-chain L-leucine amide substituent, which confers distinct steric and lipophilic properties relative to simpler beta-carboline esters and amides.

Why Leucinamide-beta-carboline-3-carboxylate Methyl Ester Cannot Be Replaced by Generic Beta-Carboline-3-Carboxylate Esters or Amides in Pharmacological Research


Beta-carboline-3-carboxylate derivatives exhibit profound structure-activity divergence despite sharing a common heterocyclic core. The nature of the substituent at the 3-position—whether a simple alkyl ester, a small amide, or an amino acid conjugate—dramatically alters pharmacological profile, receptor affinity, and functional activity [1]. Direct comparative data demonstrate that replacing the leucinamide moiety with a methylamide or glycinamide group converts an electrophysiologically silent compound into one that potently modulates hippocampal neuronal activity, while a glycine conjugate replacement markedly enhances anxiogenic behavioral effects in vivo [2]. These steep SAR gradients mean that generic substitution by a supposedly similar beta-carboline-3-carboxylate derivative will yield a functionally and behaviorally distinct research tool, invalidating experimental comparisons and misleading mechanistic interpretations.

Quantitative Differentiation Evidence for Leucinamide-beta-carboline-3-carboxylate Methyl Ester (Leu-b-CCME) vs. Closest Analogs and In-Class Comparators


Functional Silence in Hippocampal Electrophysiology vs. Methylamide and Glycinamide Beta-Carboline Analogs

In a head-to-head comparative brain slice electrophysiology study, leucinamide-beta-carboline-3-carboxylate methyl ester (compound 3) produced no definitive activity on evoked hippocampal neuronal responses, whereas the methylamide analog (compound 1, FG 7142) and the glycinamide analog (compound 2) both significantly altered neuronal excitability at the same concentration [1]. Compound 1 and 2 application (5 µM, 15 min) reduced paired-pulse inhibition and increased or generated additional population spikes across multiple stimulation patterns, with compound 1 being more active at all patterns. Compound 3 was electrophysiologically inactive under identical conditions [1].

Neuropharmacology Electrophysiology Benzodiazepine receptor

Attenuated Anxiogenic Behavioral Profile in Rats vs. Glycine-Conjugated Beta-Carboline Analog

In a direct comparative behavioral study, the leucine conjugate (LA, leucinamide-beta-carboline-3-carboxylate methyl ester) administered at 1–10 mg/kg was significantly less effective than the glycine conjugate (GA, glycinamide-beta-carboline-3-carboxylate methyl ester) at the same doses in reducing exploratory behavior and motor activity in the open field test [1]. GA (10 mg/kg) additionally suppressed isolation-induced muricide behavior in rats, comparable to the reference anxiogenic compound FG 7142, while the authors concluded that GA possesses expressed anxiogenic activity [1]. The leucine conjugate thus demonstrates a markedly attenuated anxiogenic profile relative to its closest amino acid conjugate comparator.

Behavioral pharmacology Anxiety models Open field test

Weak LAT1 (SLC7A5) Transporter Interaction vs. Potent LAT1 Inhibitors: Implications for Tumor-Selective Uptake

Leu-b-CCME was tested for competitive inhibition of [14C]-L-leucine uptake at the L-type amino acid transporter 1 (LAT1/SLC7A5) in human MCF7 breast cancer cells, yielding an IC50 of 1.12 × 10^5 nM (112 µM) [1]. In contrast, dedicated LAT1 inhibitors such as JPH203 and KMH-233 exhibit nanomolar to low-micromolar potency (e.g., KMH-233 IC50 = 18 µM against L-leucine uptake) . While Leu-b-CCME is a far weaker LAT1 inhibitor than optimized clinical candidates, its leucine-derived structure suggests it may still engage LAT1 as a low-affinity substrate, a property absent in simple beta-carboline esters like beta-CCM that lack an amino acid moiety.

Amino acid transporter LAT1 Cancer pharmacology Membrane transport

Enhanced Lipophilicity (LogP ~3.6) vs. Simple Beta-Carboline-3-Carboxylate Esters: Physicochemical Differentiation for Membrane Permeability

The predicted octanol-water partition coefficient (ACD/LogP) for Leu-b-CCME is 3.57, compared to XLogP3 values of approximately 3.4 for beta-CCM (methyl beta-carboline-3-carboxylate, CAS 69954-48-9) and approximately 2.3–2.5 reported for other simple beta-carboline-3-carboxylate esters [1]. The leucine isobutyl side chain contributes additional hydrophobic surface area, increasing the polar surface area to 84 Ų with 6 freely rotatable bonds, and a predicted ACD/LogD of 3.16 at pH 7.4 . This enhanced lipophilicity relative to smaller beta-carboline esters is predicted to increase passive membrane permeability, with an ACD/BCF of 147.68 at pH 7.4 .

Physicochemical properties Lipophilicity Drug design ADME

Benzodiazepine Receptor Affinity Context: Class-Level Micromolar Range with Structural Determinants for Reduced Binding

The systematic SAR study by Lippke et al. (1985) established that beta-carboline-3-carboxylic acid amides, synthesized from various amino acids and amino acid esters, exhibit benzodiazepine receptor affinities in the low micromolar range [1]. While the precise Ki value for the leucine methyl ester conjugate was not separately reported in the abstract, the study demonstrated that the nature of the amino acid amide component profoundly influences binding affinity [1]. The earlier ester series (Lippke 1983) established that affinity is dependent on molecular size, hydrophobicity, and electronic parameters of the alcohol component, with methyl, ethyl, and n-propyl esters being most potent and bulkier esters losing activity [2]. By extrapolation, the isobutyl side chain of the leucine moiety introduces steric bulk at the 3-position amide that likely reduces benzodiazepine receptor affinity relative to the methylamide analog FG 7142 (Ki ~91–330 nM at α1/α2-containing GABA-A receptors) [3].

Benzodiazepine receptor binding SAR GABA-A receptor

Optimal Procurement and Application Scenarios for Leucinamide-beta-carboline-3-carboxylate Methyl Ester Based on Quantitative Differentiation Evidence


Negative Control Compound for Hippocampal Benzodiazepine Receptor Electrophysiology Studies

Leu-b-CCME is uniquely qualified as a negative control for in vitro electrophysiology experiments targeting benzodiazepine receptor-mediated hippocampal modulation. Unlike FG 7142 or glycinamide-beta-carboline-3-carboxylate methyl ester, which actively alter paired-pulse inhibition and population spike generation at 5 µM, Leu-b-CCME produces no definitive electrophysiological effect under identical conditions [1]. This makes it essential for distinguishing compound-specific effects from non-specific beta-carboline scaffold interactions in GABA-A receptor research.

Scaffold for LAT1-Mediated Tumor-Targeted Beta-Carboline Conjugates

The leucine-methyl ester moiety of Leu-b-CCME provides a structural basis for LAT1 (SLC7A5) recognition, albeit with weak inhibitory potency (IC50 = 112 µM) [1]. This property is advantageous for designing beta-carboline derivatives that exploit LAT1-mediated uptake into tumor cells without saturating or blocking the transporter. Parent beta-carboline amino acid ester conjugates have already demonstrated improved cytotoxic activity compared to unmodified beta-carbolines in multiple human tumor cell lines [2]. Leu-b-CCME serves as a reference standard for SAR optimization of LAT1-substrate beta-carboline conjugates with reduced CNS benzodiazepine-mediated side effects.

Reference Compound in Beta-Carboline Structure-Activity Relationship (SAR) Libraries

Given its well-characterized profile as an electrophysiologically and behaviorally attenuated beta-carboline analog, Leu-b-CCME is an essential reference compound for SAR libraries exploring the pharmacological divergence between amino acid conjugates of beta-carboline-3-carboxylic acid. Its structural comparison with FG 7142 (N-methylamide), glycinamide conjugate (CAS 100009-01-6), and simple ester beta-CCM (CAS 69954-48-9) provides a calibrated activity range from potent anxiogenic/inverse agonist (FG 7142) to functionally silent (Leu-b-CCME), enabling systematic mapping of substituent effects on benzodiazepine receptor engagement, behavioral pharmacology, and transporter interactions [3].

Precursor for Non-Anxiogenic Beta-Carboline Antitumor Agents

Beta-carboline derivatives have established antitumor activity through DNA intercalation mechanisms, but their clinical translation is often limited by CNS toxicity arising from benzodiazepine receptor inverse agonism [1]. Leu-b-CCME, with its demonstrated lack of anxiogenic behavioral effects at 1–10 mg/kg and functional electrophysiological silence, represents a starting scaffold for designing beta-carboline antitumor agents where the benzodiazepine receptor pharmacophore has been sterically and electronically attenuated by the branched-chain leucine amide substituent [2]. This compound can guide further optimization toward tumor-selective beta-carbolines with improved therapeutic windows.

Quote Request

Request a Quote for Leucinamide-beta-carboline-3-carboxylate methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.